molecular formula C11H12N6S B483461 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 200275-59-8

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B483461
CAS RN: 200275-59-8
M. Wt: 260.32g/mol
InChI Key: HDJURFWPZQJZGN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The compound was found to exhibit potent in vitro antimicrobial activity .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar .


Physical And Chemical Properties Analysis

The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions and the Electron Localization Function (ELF) is carried out .

Scientific Research Applications

Chemical Reactivity and Synthesis

The reactivity of 1,2,4-triazole-3-thiol derivatives, including compounds like 4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, has been extensively studied. These compounds are known for their antioxidant and antiradical activity. The presence of a thiogroup in these compounds contributes to their high reactivity and potential applications in synthesizing pharmacologically active molecules. Recent literature reviews have summarized the chemical transformations involving this class of compounds, emphasizing the synthesis and pharmacological activity of various 1,2,4-triazoles-3-thiones and their derivatives (Kaplaushenko, 2019).

Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as critical raw materials for the industry of fine organic synthesis. They are foundational in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to making analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing their broad applicability in various scientific and industrial domains (Nazarov et al., 2021).

Biological Activities

The biological activities of 1,2,4-triazole derivatives have been a significant focus of research, given their potential in medicinal chemistry. These compounds exhibit a range of activities including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. Research has highlighted the importance of these derivatives in developing new biologically active substances, pointing to the ongoing need for chemical modeling and synthesis of 1,2,4-triazoles to explore their full potential in pharmaceutical applications (Ohloblina, 2022).

DNA Interaction and Drug Design

Compounds with benzimidazole and triazole moieties are investigated for their ability to interact with DNA and serve as models for drug design. For instance, the synthetic dye Hoechst 33258, which contains benzimidazole groups, binds to the minor groove of double-stranded DNA, indicating the potential of similar compounds for biological applications. This property is leveraged in designing drugs that target DNA or RNA, offering pathways for developing novel therapeutic agents (Issar & Kakkar, 2013).

Future Directions

Benzimidazole derivatives have shown a broad spectrum of biological activity that majorly includes antimicrobial, antifungal, analgesics, anti-diabetic and anticancer agents . Due to the vast therapeutic potential of benzimidazole scaffold in cancer research, medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective and target-specific benzimidazole-based potential anticancer drugs .

properties

IUPAC Name

4-amino-3-[(2-methylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S/c1-7-13-8-4-2-3-5-9(8)16(7)6-10-14-15-11(18)17(10)12/h2-5H,6,12H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJURFWPZQJZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

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